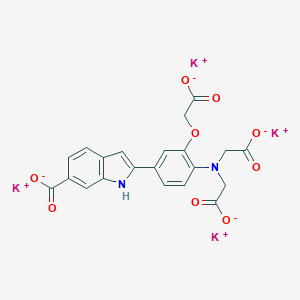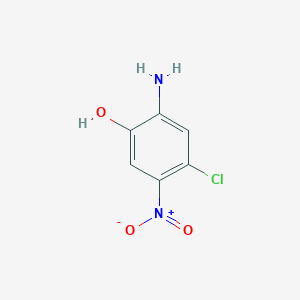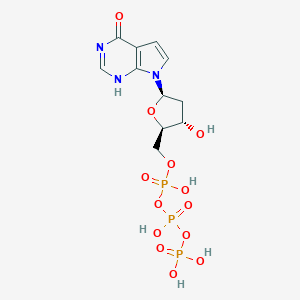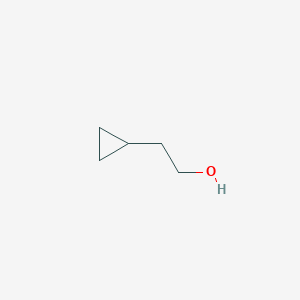
7-アミノ-4-ヒドロキシ-2-ナフタレンスルホン酸
概要
説明
7-アミノ-4-ヒドロキシ-2-ナフタレンスルホン酸はナフタレン誘導体であり、アミノ基とヒドロキシ基の両方の官能基を特徴とし、さまざまな化学反応や用途において汎用性の高い化合物となっています。
2. 製法
合成経路と反応条件
7-アミノ-4-ヒドロキシ-2-ナフタレンスルホン酸の合成は、一般的に1-ナフトールのスルホン化、続いてニトロ化、その後還元が行われます 。反応条件には、多くの場合、以下が含まれます。
スルホン化: 1-ナフトールを硫酸で処理してスルホン酸基を導入します。
ニトロ化: スルホン化された生成物を硝酸でニトロ化してニトロ基を導入します。
還元: ニトロ基は、鉄と塩酸などの還元剤を使用してアミノ基に還元されます。
工業的生産方法
工業的な環境では、7-アミノ-4-ヒドロキシ-2-ナフタレンスルホン酸の生産は同様の手順で行われますが、より大規模に行われ、品質と収率の一貫性を確保するために、多くの場合、連続フロー反応器が使用されます .
科学的研究の応用
7-Amino-4-hydroxy-2-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent.
Medicine: It serves as a precursor for various pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and as a reagent in analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-hydroxy-2-naphthalenesulfonic acid typically involves the sulfonation of 1-naphthol followed by nitration and subsequent reduction . The reaction conditions often include:
Sulfonation: 1-naphthol is treated with sulfuric acid to introduce the sulfonic acid group.
Nitration: The sulfonated product is then nitrated using nitric acid to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 7-amino-4-hydroxy-2-naphthalenesulfonic acid follows similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
反応の種類
7-アミノ-4-ヒドロキシ-2-ナフタレンスルホン酸は、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシ基はカルボニル基に酸化される可能性があります。
還元: アミノ基は第一アミンに還元される可能性があります。
置換: スルホン酸基は置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 条件は導入される置換基によって異なりますが、多くの場合、酸性または塩基性触媒が含まれます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はナフトキノンを生み出す可能性がありますが、置換反応はナフタレン環にさまざまな官能基を導入する可能性があります .
4. 科学研究への応用
7-アミノ-4-ヒドロキシ-2-ナフタレンスルホン酸は、科学研究において幅広い用途を持っています。
化学: 染料や顔料の合成における中間体として使用されます。
生物学: 化合物は生化学的アッセイや染色剤として使用されます。
医学: さまざまな医薬品の先駆体として役立ちます。
作用機序
7-アミノ-4-ヒドロキシ-2-ナフタレンスルホン酸の作用機序は、官能基を通じてさまざまな分子標的に相互作用する能力に関係しています。アミノ基は水素結合を形成し、求核置換反応に関与する可能性があります。一方、ヒドロキシ基は水素結合と酸化還元反応に関与する可能性があります。 これらの相互作用により、化合物は生化学的経路を調節し、さまざまな用途でその効果を発揮することができます .
類似化合物との比較
類似化合物
- 4-アミノ-3-ヒドロキシ-1-ナフタレンスルホン酸
- 5-アミノ-2-ナフタレンスルホン酸
- 1-アミノ-2-ヒドロキシ-4-ナフタレンスルホン酸
独自性
7-アミノ-4-ヒドロキシ-2-ナフタレンスルホン酸は、ナフタレン環における特定の置換パターンによってユニークであり、これは独自の化学的特性と反応性を付与します。 これは、特定の染料や医薬品の合成において特に価値があり、これらの合成では官能基の正確な配置が不可欠です .
特性
IUPAC Name |
7-amino-4-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYARBIJYVGJZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026520 | |
| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
87-02-5 | |
| Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | J acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | J acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | J acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HYDROXY-6-AMINO-3-NAPHTHALENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1IU1C93L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-amino-4-hydroxy-2-naphthalenesulfonic acid interact with its target and what are the downstream effects?
A1: 7-amino-4-hydroxy-2-naphthalenesulfonic acid (2BrNSA) has been shown to inhibit retroviral integrase, a key enzyme in the replication cycle of retroviruses like HIV-1 and ASV [, ]. While the exact mechanism is not fully elucidated, research suggests that 2BrNSA binding to integrase interferes with its catalytic activity, potentially by disrupting the formation or function of the reverse transcriptase complex []. This inhibition then leads to a significant reduction in the accumulation of viral DNA and its integration into the host cell's genome, ultimately hindering viral replication [].
Q2: What is the structural characterization of 7-amino-4-hydroxy-2-naphthalenesulfonic acid?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, 7-amino-4-hydroxy-2-naphthalenesulfonic acid (also known as J acid) can be characterized using techniques like NMR, MS, and IR spectroscopy. One study details the synthesis of a compound containing two naphthalene rings, utilizing J acid as a starting material. The intermediates and final product in this synthesis process were characterized by 1H NMR, 13C NMR, MS, and IR spectroscopy [].
Q3: Has 7-amino-4-hydroxy-2-naphthalenesulfonic acid shown any selectivity in its activity against different topoisomerases?
A3: Research suggests that 7-amino-4-hydroxy-2-naphthalenesulfonic acid exhibits some selectivity towards Candida albicans DNA topoisomerase I compared to the human enzyme []. This finding implies potential for developing antifungal agents targeting the fungal topoisomerase I with reduced impact on the human counterpart.
Q4: How does the structure of 7-amino-4-hydroxy-2-naphthalenesulfonic acid relate to its activity as an inhibitor?
A4: While specific structure-activity relationship (SAR) studies are not detailed in the provided abstracts, the research highlights that structural variations around the naphthalene ring can impact the inhibitory activity of these compounds [, ]. Further investigation into modifications of the 7-amino-4-hydroxy-2-naphthalenesulfonic acid scaffold could potentially lead to derivatives with improved potency and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)




![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)



